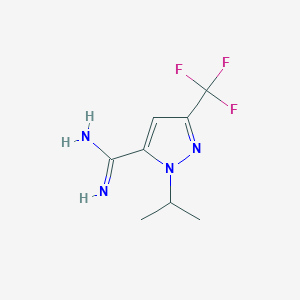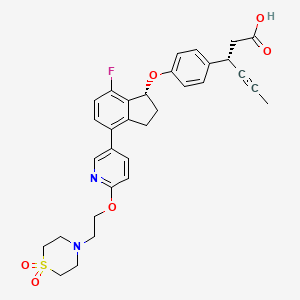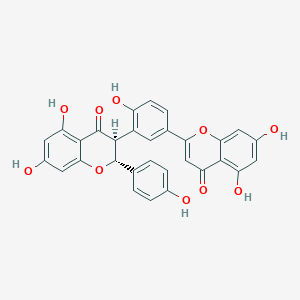
(R)-5-(Aminomethyl)-1-benzylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-(Aminomethyl)-1-benzylpiperidin-2-one is a chiral compound with a piperidinone core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the aminomethyl group and the benzyl substituent on the piperidinone ring contributes to its unique chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Aminomethyl)-1-benzylpiperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and piperidinone derivatives.
Formation of Intermediate: The benzylamine undergoes a condensation reaction with a suitable piperidinone derivative to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction conditions, often using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), to yield the desired ®-5-(Aminomethyl)-1-benzylpiperidin-2-one.
Industrial Production Methods
In an industrial setting, the production of ®-5-(Aminomethyl)-1-benzylpiperidin-2-one may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound produced.
Análisis De Reacciones Químicas
Types of Reactions
®-5-(Aminomethyl)-1-benzylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Further reduction of the compound can be achieved using reducing agents such as NaBH4 or LiAlH4.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation Products: Oxidized derivatives of the piperidinone ring.
Reduction Products: Reduced forms of the compound, potentially leading to secondary amines.
Substitution Products: Compounds with different substituents replacing the aminomethyl group.
Aplicaciones Científicas De Investigación
®-5-(Aminomethyl)-1-benzylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-5-(Aminomethyl)-1-benzylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group and the benzyl substituent play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
(S)-5-(Aminomethyl)-1-benzylpiperidin-2-one: The enantiomer of the compound, with similar but distinct biological activities.
N-Benzylpiperidin-2-one: Lacks the aminomethyl group, resulting in different chemical and biological properties.
5-(Aminomethyl)piperidin-2-one: Lacks the benzyl substituent, affecting its overall activity and interactions.
Uniqueness
®-5-(Aminomethyl)-1-benzylpiperidin-2-one is unique due to its specific chiral configuration and the presence of both the aminomethyl and benzyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C13H18N2O |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
(5R)-5-(aminomethyl)-1-benzylpiperidin-2-one |
InChI |
InChI=1S/C13H18N2O/c14-8-12-6-7-13(16)15(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m1/s1 |
Clave InChI |
FEFJBHGNEBOGRH-GFCCVEGCSA-N |
SMILES isomérico |
C1CC(=O)N(C[C@H]1CN)CC2=CC=CC=C2 |
SMILES canónico |
C1CC(=O)N(CC1CN)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


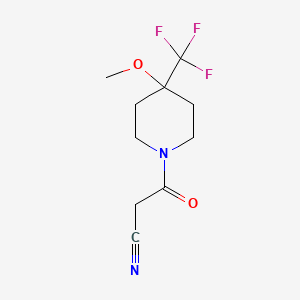
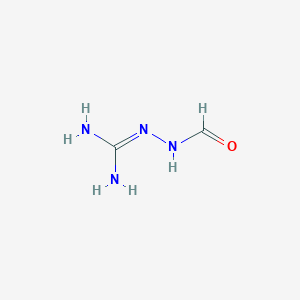

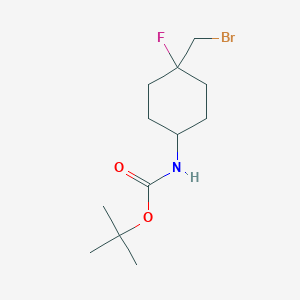
![a-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt](/img/structure/B13349970.png)
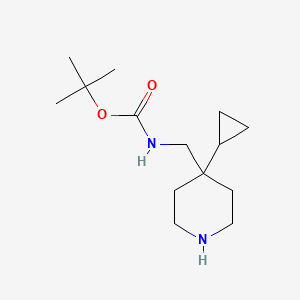
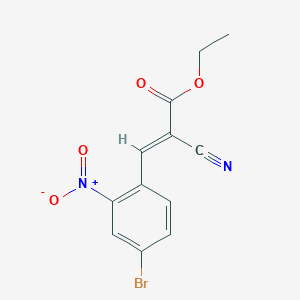

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid](/img/structure/B13349994.png)
![3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol](/img/structure/B13349995.png)
